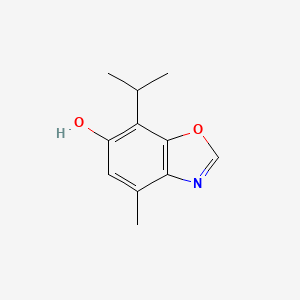
1,7-Dimethyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,7-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. The compound’s structure consists of a dihydroisoquinoline core with two methyl groups attached at the 1 and 7 positions. This unique arrangement imparts specific chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the Pictet-Spengler reaction, which involves the condensation of an arylethylamine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 1,7-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of this compound can yield tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated isoquinoline derivatives.
科学的研究の応用
1,7-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 1,7-Dimethyl-3,4-dihydroisoquinoline and its derivatives involves interaction with various molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . Others may interact with receptors, modulating their activity and influencing cellular signaling pathways . The specific pathways and targets depend on the structural modifications of the compound.
類似化合物との比較
1,7-Dimethyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is fully saturated and lacks the double bond present in this compound, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of methoxy groups at positions 6 and 7 imparts additional steric and electronic effects, influencing the compound’s pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 distinguishes it from other isoquinoline derivatives and contributes to its distinct properties .
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
1,7-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-3-4-10-5-6-12-9(2)11(10)7-8/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
HEQVGVUQFVOMNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCN=C2C)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![[6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)










